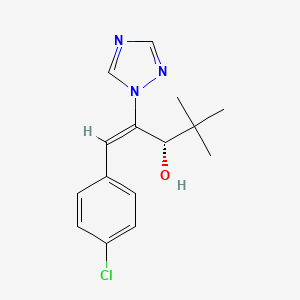

Uniconazole P

Description

structure in first source

Properties

IUPAC Name |

(E,3S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWVFADWVLCOPU-MAUPQMMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3035002 | |

| Record name | Uniconazole-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83657-17-4 | |

| Record name | Uniconazole P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uniconazole-P [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uniconazole-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (αS,βE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Uniconazole P | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNICONAZOLE-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T880R8S46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Uniconazole P: A Technical Guide to its Mechanism of Action in Gibberellin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uniconazole (B1683454) P is a potent triazole-based plant growth regulator renowned for its ability to control plant stature by inhibiting the biosynthesis of gibberellins (B7789140) (GAs). This technical guide provides an in-depth exploration of the molecular mechanism by which uniconazole P exerts its effects, focusing on its primary target within the gibberellin biosynthesis pathway. Furthermore, this document elucidates the compound's secondary mode of action involving the inhibition of abscisic acid (ABA) catabolism, a crucial aspect for understanding its broader physiological effects. Detailed experimental protocols for key assays and quantitative data on its inhibitory activity are presented to support further research and development in this area.

Core Mechanism of Action: Inhibition of ent-Kaurene (B36324) Oxidase

Uniconazole P's primary mode of action is the potent and specific inhibition of ent-kaurene oxidase, a key enzyme in the early stages of the gibberellin biosynthesis pathway.[1][2][3] This enzyme, a cytochrome P450-dependent monooxygenase (CYP701A), is responsible for the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[4] By blocking this critical step, uniconazole P effectively curtails the production of all downstream bioactive gibberellins, leading to a reduction in cell elongation and consequently, a dwarfing phenotype in treated plants.

The inhibitory action of uniconazole P on ent-kaurene oxidase is highly effective, with inhibitory concentrations in the nanomolar to low micromolar range, depending on the plant species. This targeted inhibition makes it a valuable tool for both agricultural applications and for studying the physiological roles of gibberellins.

Secondary Mechanism: Inhibition of ABA 8'-Hydroxylase

In addition to its primary target, uniconazole P also exhibits a significant inhibitory effect on abscisic acid (ABA) 8'-hydroxylase (CYP707A), a key enzyme in the catabolism of the plant hormone ABA.[4][5] ABA is a crucial hormone involved in various stress responses, including drought tolerance, and seed dormancy. By inhibiting the breakdown of ABA, uniconazole P can lead to an accumulation of this hormone in plant tissues. This secondary mode of action contributes to some of the observed physiological effects of uniconazole P treatment that are independent of gibberellin deficiency.

Quantitative Data on Inhibitory Activity

The efficacy of uniconazole P as an enzyme inhibitor has been quantified in various studies. The following table summarizes key inhibitory parameters for its primary and secondary targets.

| Target Enzyme | Organism | Inhibitory Parameter | Value | Reference |

| ent-Kaurene Oxidase (CYP701A3) | Arabidopsis thaliana | IC50 | 0.26 µM | [6] |

| ent-Kaurene Oxidase (CYP701B1) | Physcomitrella patens | IC50 | 64 µM | [6] |

| ent-Kaurene Oxidase (CYP701A6) | Oryza sativa (rice) | IC50 | 58 nM | [7] |

| ABA 8'-Hydroxylase (CYP707A3) | Arabidopsis thaliana | Ki | 8.0 nM | [4] |

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach, the following diagrams are provided.

Experimental Protocols

In Vitro ent-Kaurene Oxidase Inhibition Assay

This protocol describes the determination of uniconazole P's inhibitory activity on recombinant ent-kaurene oxidase.

1. Expression and Preparation of Recombinant ent-Kaurene Oxidase:

-

The coding sequence for ent-kaurene oxidase (e.g., from Arabidopsis thaliana or Oryza sativa) is cloned into an appropriate expression vector (e.g., pET series for E. coli or baculovirus for insect cells).

-

The recombinant protein is expressed in the chosen host system.

-

Microsomal fractions containing the enzyme are prepared by differential centrifugation of cell lysates. The final microsomal pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 20% glycerol).

2. Enzyme Assay:

-

The reaction mixture (final volume of 200 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

Recombinant ent-kaurene oxidase (microsomal preparation)

-

1.5 mM NADPH

-

ent-kaurene (substrate, typically 10-50 µM, dissolved in a small volume of acetone)

-

Varying concentrations of uniconazole P (dissolved in acetone)

-

-

The reaction is initiated by the addition of NADPH.

-

The mixture is incubated at 30°C for 1-2 hours with gentle shaking.

3. Product Extraction and Analysis:

-

The reaction is stopped by the addition of an equal volume of ethyl acetate (B1210297) and acidification with 1 M HCl.

-

The organic phase is collected, and the extraction is repeated twice.

-

The pooled organic phases are evaporated to dryness under a stream of nitrogen.

-

The residue is derivatized by methylation with diazomethane (B1218177) to convert ent-kaurenoic acid to its methyl ester.

-

The derivatized sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of ent-kaurenoic acid methyl ester produced.

4. Data Analysis:

-

The percentage of inhibition is calculated for each uniconazole P concentration relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the uniconazole P concentration and fitting the data to a dose-response curve.

In Vitro ABA 8'-Hydroxylase Inhibition Assay

This protocol outlines the procedure to measure the inhibitory effect of uniconazole P on ABA 8'-hydroxylase activity.

1. Preparation of Microsomal Fractions:

-

Microsomes containing ABA 8'-hydroxylase are prepared from plant tissues (e.g., Arabidopsis thaliana cell suspension cultures) or from an insect cell expression system.

-

Tissues are homogenized in an extraction buffer (e.g., 0.1 M potassium phosphate (B84403), pH 7.6, with protease inhibitors).

-

The homogenate is subjected to differential centrifugation, and the microsomal pellet is resuspended in a storage buffer.

2. Enzyme Assay:

-

The reaction mixture (final volume of 100 µL) contains:

-

50 mM potassium phosphate buffer (pH 7.6)

-

Microsomal protein (approximately 100 µg)

-

1 mM NADPH

-

(+)-ABA (substrate, typically 10 µM)

-

Varying concentrations of uniconazole P

-

-

The reaction is initiated by the addition of NADPH.

-

The mixture is incubated at 25°C for 30-60 minutes.

3. Product Extraction and Analysis:

-

The reaction is terminated by the addition of acetic acid.

-

The products (phaseic acid and dihydrophaseic acid) are extracted with ethyl acetate.

-

The dried extract is redissolved in methanol (B129727) and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection (254 nm).

4. Data Analysis:

-

The inhibition of ABA 8'-hydroxylase activity is determined by the reduction in the formation of its catabolites.

-

The Ki value can be determined by performing the assay at multiple substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

Quantification of Endogenous Gibberellins in Plant Tissues

This protocol describes the extraction and quantification of gibberellins from plant material treated with uniconazole P.

1. Extraction:

-

Plant tissue (1-5 g fresh weight) is frozen in liquid nitrogen and ground to a fine powder.

-

The powder is extracted with 80% methanol containing an internal standard (e.g., [²H₂]GA₄) at 4°C overnight.

2. Fractionation:

-

The extract is centrifuged, and the supernatant is passed through a C18 solid-phase extraction (SPE) cartridge to remove non-polar compounds.

-

The eluate is concentrated and further purified by anion-exchange chromatography.

3. Derivatization:

-

The purified GA fraction is dried and derivatized to form methyl esters by treatment with diazomethane, followed by trimethylsilylation.

4. GC-MS Analysis:

-

The derivatized samples are analyzed by GC-MS in selected ion monitoring (SIM) mode to quantify the levels of specific gibberellins based on their characteristic ions and retention times relative to the internal standard.

Conclusion

Uniconazole P is a powerful inhibitor of gibberellin biosynthesis, primarily targeting the enzyme ent-kaurene oxidase. Its mechanism of action is well-characterized, making it an invaluable tool for plant growth regulation in agricultural and horticultural settings. Furthermore, its secondary inhibitory effect on ABA catabolism adds another layer to its physiological impact, influencing plant stress responses. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and professionals seeking to understand and utilize the properties of uniconazole P.

References

- 1. annualreviews.org [annualreviews.org]

- 2. Discovery of a new lead compound for plant growth retardants through compound library screening [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 5. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 6. The CYP701B1 of Physcomitrella patens is an ent-kaurene oxidase that resists inhibition by uniconazole-P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

Uniconazole P: A Potent Inhibitor of Abscisic Acid Catabolism for Enhanced Drought Tolerance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a plant's response to environmental stressors, particularly drought. The endogenous levels of ABA are meticulously regulated by a balance between its biosynthesis and catabolism. The primary route of ABA degradation is initiated by ABA 8'-hydroxylase, a cytochrome P450 monooxygenase encoded by the CYP707A gene family. Uniconazole (B1683454) P, a triazole-based plant growth retardant, has emerged as a potent inhibitor of this key catabolic enzyme. This technical guide provides a comprehensive overview of Uniconazole P's role as an inhibitor of ABA catabolism, its mechanism of action, and its profound effects on plant physiology. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and development in the field of crop improvement and stress resilience.

Introduction

Water scarcity is a paramount challenge to global food security. Plants have evolved intricate mechanisms to cope with drought stress, with the phytohormone abscisic acid (ABA) playing a central role. ABA triggers a cascade of physiological responses, including stomatal closure to reduce water loss, induction of stress-responsive genes, and regulation of root growth. The efficacy of these responses is intrinsically linked to the concentration of active ABA in plant tissues.

The catabolism of ABA, primarily through 8'-hydroxylation by CYP707A enzymes, is a critical regulatory node in controlling ABA homeostasis. Inhibition of this pathway presents a promising strategy to enhance endogenous ABA levels and, consequently, improve plant drought tolerance. Uniconazole P, a well-known plant growth retardant, has been identified as a highly effective inhibitor of CYP707A enzymes. This document serves as a technical resource for researchers, scientists, and drug development professionals interested in the application of Uniconazole P as a tool to modulate ABA signaling and enhance plant stress resilience.

Mechanism of Action: Competitive Inhibition of CYP707A

Uniconazole P acts as a potent competitive inhibitor of ABA 8'-hydroxylase (CYP707A). Its inhibitory action is attributed to the triazole moiety, which binds to the heme iron atom at the active site of the cytochrome P450 enzyme, thereby preventing the binding and subsequent hydroxylation of ABA.

Studies utilizing recombinant Arabidopsis CYP707A3 have demonstrated the strong competitive nature of Uniconazole P's inhibition.[1][2][3][4]

Signaling Pathway of ABA Catabolism and Inhibition by Uniconazole P

Figure 1. Inhibition of ABA Catabolism by Uniconazole P.

Quantitative Data on Uniconazole P Activity and Effects

The efficacy of Uniconazole P as an inhibitor of ABA catabolism and its impact on plant physiology have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of Arabidopsis CYP707A3 by Uniconazole P and Other Inhibitors

| Inhibitor | IC50 (nM) | Ki (nM) | Inhibition Type |

| Uniconazole P | 68 | 8.0 | Competitive |

| Paclobutrazol | 3,000 | - | Competitive |

| Tetcyclacis | 370 | - | Competitive |

Data sourced from in vitro assays using recombinant Arabidopsis CYP707A3 expressed in insect cell microsomes.[1][4]

Table 2: Effects of Uniconazole P on Endogenous ABA Levels and Plant Physiology in Arabidopsis

| Treatment | Endogenous ABA Level (fold change vs. control) | Phenotype |

| Uniconazole P | 2-fold increase | Enhanced drought tolerance |

Data from in vivo experiments on Arabidopsis plants.[2][3][4][5]

Table 3: Physiological Effects of Uniconazole on Hemp (Cannabis sativa L.) under Drought Stress

| Parameter | Drought (D) | Drought + Uniconazole (DS) | Fold Change (DS vs. D) |

| Net Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹) | ~2.5 | ~15 | ~6.0 |

| Transpiration Rate (mmol H₂O m⁻² s⁻¹) | ~1.5 | ~2.5 | ~1.7 |

| Stomatal Conductance (mol H₂O m⁻² s⁻¹) | ~0.05 | ~0.15 | ~3.0 |

| Endogenous ABA content (ng/g FW) - 4 days | ~180 | ~184 | ~1.02 |

| Endogenous IAA content (ng/g FW) - 4 days | ~15 | ~58.5 | ~3.9 |

Data adapted from studies on hemp seedlings under drought conditions.[6] Note: The effect on ABA levels in this study was minimal after 4 days of treatment, while other studies on Arabidopsis showed a significant increase.[2][3][4][5]

Detailed Experimental Protocols

In Vitro Enzyme Inhibition Assay for CYP707A3

This protocol is adapted from studies on the inhibition of recombinant Arabidopsis CYP707A3.[1][4]

Objective: To determine the inhibitory effect of Uniconazole P on the enzymatic activity of CYP707A3 by quantifying the production of phaseic acid (PA).

Materials:

-

Recombinant Arabidopsis CYP707A3 microsomes (expressed in insect cells)

-

(+)-Abscisic acid (ABA)

-

Uniconazole P

-

NADPH

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.25)

-

Methanol (B129727) (MeOH)

-

Acetic acid (AcOH)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

HPLC system with a C18 column and UV detector (254 nm)

Workflow Diagram:

Figure 2. Workflow for the in vitro CYP707A3 inhibition assay.

Procedure:

-

Prepare a reaction mixture containing 25 µg/mL CYP707A3 microsomes, varying concentrations of (+)-ABA (e.g., 0.5, 1.0, 2.0 µM), and varying concentrations of Uniconazole P (e.g., 0-32 nM) in 50 mM potassium phosphate buffer (pH 7.25).

-

Pre-incubate the mixture for a few minutes at 30°C.

-

Initiate the reaction by adding NADPH to a final concentration of 50 µM.

-

Incubate the reaction at 30°C for 10 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Acidify the reaction mixture with 100 µL of 1 M HCl.

-

Extract the reaction products using an SPE cartridge.

-

Load the acidified mixture onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 10% MeOH in water containing 0.5% AcOH.

-

Elute the products with 1 mL of MeOH containing 0.5% AcOH.

-

-

Concentrate the eluate to dryness under vacuum.

-

Re-dissolve the residue in a small volume of MeOH (e.g., 50 µL).

-

Analyze 10 µL of the sample by HPLC using a C18 column. A typical mobile phase is 40% MeOH in water containing 0.1% AcOH at a flow rate of 1.0 mL/min, with UV detection at 254 nm.

-

Quantify the amount of phaseic acid (PA) produced by integrating the peak area and comparing it to a standard curve.

-

Calculate the percent inhibition and determine IC50 and Ki values using appropriate kinetic models (e.g., Dixon plot for competitive inhibition).

In Vivo Drought Tolerance Assay in Arabidopsis

This protocol provides a general framework for assessing the effect of Uniconazole P on drought tolerance in Arabidopsis thaliana.

Objective: To evaluate the effect of Uniconazole P treatment on the survival and physiological responses of Arabidopsis plants under drought stress.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Potting mix

-

Uniconazole P solution (e.g., 10 µM in water with 0.02% Tween-20)

-

Growth chamber with controlled light, temperature, and humidity

-

Equipment for measuring physiological parameters (e.g., chlorophyll (B73375) content meter, porometer for stomatal conductance, pressure chamber for water potential)

Experimental Workflow:

Figure 3. Workflow for the in vivo drought tolerance assay.

Procedure:

-

Sow Arabidopsis seeds in pots filled with a suitable potting mix and grow them in a controlled environment growth chamber (e.g., 22°C, 16-hour light/8-hour dark cycle).

-

After a period of establishment (e.g., 2-3 weeks), apply Uniconazole P solution to the treatment group. This can be done as a soil drench (e.g., 50 mL of 10 µM solution per pot) or as a foliar spray until runoff. The control group should receive the same volume of a solution without Uniconazole P.

-

Allow the plants to grow for a few more days to ensure the uptake and action of Uniconazole P.

-

Induce drought stress by withholding water from both the control and treatment groups for a period of 10 to 14 days, or until clear signs of wilting are observed in the control plants.

-

During the drought period, monitor and record phenotypic changes (e.g., leaf wilting, senescence).

-

Measure key physiological parameters at specific time points during the drought stress, such as:

-

Relative water content (RWC): Measure the fresh weight, turgid weight, and dry weight of leaves.

-

Stomatal conductance and transpiration rate: Use a porometer.

-

Leaf water potential: Use a pressure chamber.

-

Chlorophyll content: Use a chlorophyll meter.

-

-

At the end of the drought period, re-water all plants thoroughly.

-

After a recovery period of approximately 7 days, assess the survival rate by counting the number of plants that have recovered and resumed growth in each group.

ABA Extraction and Quantification by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of ABA from plant tissues.

Objective: To accurately measure the endogenous ABA concentration in plant samples.

Materials:

-

Plant tissue (e.g., Arabidopsis rosettes)

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol with 1% acetic acid)

-

Internal standard (e.g., deuterated ABA, D6-ABA)

-

Centrifuge

-

SPE cartridges (e.g., Oasis HLB)

-

LC-MS/MS system

Procedure:

-

Harvest plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

Homogenize a known weight of the powdered tissue (e.g., 100 mg) in a pre-chilled extraction solvent containing a known amount of the internal standard (D6-ABA).

-

Shake or vortex the mixture at 4°C for a defined period (e.g., 1 hour).

-

Centrifuge the homogenate at high speed (e.g., 13,000 x g) at 4°C.

-

Collect the supernatant. The pellet can be re-extracted for improved recovery.

-

Pass the combined supernatant through an SPE cartridge to purify and concentrate the ABA.

-

Elute the ABA from the SPE cartridge and dry the eluate under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system. ABA and its internal standard are separated on a C18 column and detected by mass spectrometry using multiple reaction monitoring (MRM) for high specificity and sensitivity.

-

Quantify the ABA concentration by comparing the peak area ratio of endogenous ABA to the D6-ABA internal standard against a standard curve.

Structure-Activity Relationship of Azole-Type Inhibitors

The inhibitory activity of azole compounds on CYP707A enzymes is influenced by their three-dimensional structure. Uniconazole P's high potency is attributed to its specific stereochemistry and the presence of key functional groups that allow it to fit snugly into the active site of the enzyme. The triazole ring is crucial for coordinating with the heme iron, while the p-chlorophenyl group and the hydroxyl group likely interact with specific amino acid residues in the active site, enhancing the binding affinity.

Conclusion and Future Perspectives

Uniconazole P is a powerful chemical tool for studying the role of ABA catabolism in plant physiology. Its potent and competitive inhibition of CYP707A enzymes leads to an increase in endogenous ABA levels, which in turn confers enhanced drought tolerance in plants. The detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate mechanisms of ABA signaling and to explore the potential of ABA catabolism inhibitors in developing climate-resilient crops.

Future research should focus on elucidating the specificity of Uniconazole P towards different CYP707A isoforms across various plant species. Furthermore, the development of novel inhibitors with even greater specificity and efficacy, guided by the structure-activity relationships of compounds like Uniconazole P, holds significant promise for agricultural applications. A deeper understanding of the physiological trade-offs associated with elevated ABA levels, such as potential impacts on growth and yield under non-stress conditions, will be crucial for the successful translation of this knowledge into practical solutions for sustainable agriculture.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A plant growth retardant, uniconazole, is a potent inhibitor of ABA catabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] A Plant Growth Retardant, Uniconazole, Is a Potent Inhibitor of ABA Catabolism in Arabidopsis | Semantic Scholar [semanticscholar.org]

- 6. Physiological and transcriptome analyses for assessing the effects of exogenous uniconazole on drought tolerance in hemp (Cannabis sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of (S)-(+)-uniconazole

An In-depth Technical Guide to (S)-(+)-Uniconazole

Introduction

(S)-(+)-Uniconazole, also known as uniconazole-P, is the most biologically active stereoisomer of the triazole-based plant growth regulator, uniconazole (B1683454).[1][2][3] It is widely utilized in agriculture and horticulture to control plant height, improve stress tolerance, and enhance the overall quality and yield of crops and ornamental plants.[4][5] Its primary mechanism of action involves the inhibition of gibberellin (GA) biosynthesis, which leads to a reduction in cell elongation and results in more compact and robust plant architecture.[4][5][6][7] Furthermore, uniconazole has been shown to influence other hormonal pathways, notably by inhibiting the catabolism of abscisic acid (ABA), a key hormone in stress response.[3][8][9] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of (S)-(+)-uniconazole for researchers, scientists, and professionals in drug and agrochemical development.

Chemical Structure and Identifiers

(S)-(+)-Uniconazole is the (S)-enantiomer of (E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol.[10] The racemic mixture is referred to as uniconazole.[10] The (S) configuration at the chiral center is critical for its high level of biological activity.[1][3]

| Identifier | Value | Source |

| IUPAC Name | (E,3S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | [2] |

| CAS Number | 83657-17-4 | [2][10] |

| Synonyms | Uniconazole-P, (S)-Uniconazole, Lomica, SUMISEVEN P, (S)-(+)-uniconazole | [2][10] |

| Molecular Formula | C₁₅H₁₈ClN₃O | [1][2][11] |

| Molecular Weight | 291.78 g/mol | [7][12][13][14] |

| SMILES String | CC(C)(C)--INVALID-LINK--cc1)/n2cncn2)O | [2] |

| InChI Key | YNWVFADWVLCOPU-MAUPQMMJSA-N | [2][10] |

Physicochemical Properties

The physical and chemical characteristics of uniconazole are summarized below. These properties influence its environmental fate, solubility, and application methods.

| Property | Value | Conditions | Source |

| Appearance | White to light brown crystalline solid/powder | Standard | [3][7][12] |

| Melting Point | 147-164 °C | N/A | [7][12] |

| Water Solubility | 8.41 mg/L | 25 °C | [7][12] |

| Solubility (Organic) | Methanol: 88 g/kg; Hexane: 0.3 g/kg; Xylene: 7 g/kg | 25 °C | [12] |

| Soluble in acetone, ethyl acetate, chloroform, dimethylformamide | General | [12] | |

| Density | 1.28 g/mL | 21.5 °C | [7][12] |

| Vapor Pressure | 8.9 mPa | 20 °C | [12] |

Biological Properties and Mechanism of Action

Uniconazole is a potent inhibitor of cytochrome P450 (CYP450) monooxygenases.[1][15][16] This inhibitory action is the basis for its effects on multiple plant hormone pathways.

Inhibition of Gibberellin Biosynthesis

The most well-documented effect of uniconazole is the blockage of gibberellin (GA) biosynthesis.[4][5][6] Specifically, it inhibits ent-kaurene (B36324) oxidase, a key CYP450 enzyme in the GA pathway.[2] This inhibition prevents the conversion of ent-kaurene to ent-kaurenoic acid, a critical step in the formation of biologically active GAs. The resulting deficiency in active GAs leads to reduced stem elongation, resulting in a dwarfing effect, darker green leaves (due to increased chlorophyll (B73375) content), and a more compact plant structure.[6][7][17]

Inhibition of Abscisic Acid (ABA) Catabolism

In addition to its effects on GAs, uniconazole is a potent inhibitor of ABA 8'-hydroxylase (CYP707A), the primary enzyme responsible for ABA catabolism in plants.[8][9][11] By inhibiting the breakdown of ABA, uniconazole treatment leads to an increase in endogenous ABA levels.[6][8][9] Elevated ABA levels are associated with enhanced tolerance to abiotic stresses such as drought and salinity, as ABA plays a crucial role in regulating stomatal closure and stress-responsive gene expression.[4][5] Uniconazole-P has been identified as a strong competitive inhibitor of ABA 8'-hydroxylase with a Ki value of 8.0 nM.[8][9]

Experimental Protocols

The application of uniconazole requires precise control of concentration and timing to achieve the desired physiological response without causing excessive stunting. Below is a representative protocol for evaluating the efficacy of uniconazole as a foliar spray on vegetable transplants, synthesized from established methodologies.[18]

Protocol: Efficacy of Uniconazole Foliar Spray on Potted Seedlings

-

Plant Material and Growth Conditions:

-

Use seedlings of species such as tomato (Solanum lycopersicum), pepper (Capsicum annuum), or eggplant (Solanum melongena).

-

Grow seedlings in standard cell trays or small pots with a commercial soilless substrate.

-

Maintain plants in a greenhouse with controlled temperature (e.g., 24°C day / 18°C night) and provide regular fertilization (e.g., weekly with 200 mg·L⁻¹ N).[18]

-

-

Preparation of Uniconazole Solutions:

-

Prepare a stock solution of uniconazole (e.g., from a commercial formulation like Sumagic® or Concise®).

-

Perform serial dilutions to create a range of treatment concentrations. Effective concentrations for vegetable transplants often range from 2.5 to 10 mg·L⁻¹ (ppm).[18]

-

Prepare a "control" solution containing only water.

-

-

Treatment Application:

-

Apply treatments when seedlings have reached a specific developmental stage, such as the four-leaf stage.[18]

-

Measure the initial height of a randomly selected subset of plants before application.

-

Apply the solutions as a single, uniform foliar spray. Use a calibrated sprayer to apply a consistent volume, for example, 204 mL·m⁻².[18]

-

Ensure complete and even coverage of the foliage. Avoid excessive runoff into the media.

-

-

Data Collection and Analysis:

-

At regular intervals (e.g., weekly), measure the plant height from the soil line to the apical meristem.

-

Continue measurements for a period of 5 to 8 weeks post-treatment.[18]

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different uniconazole concentrations compared to the control.

-

Conclusion

(S)-(+)-Uniconazole is a highly effective plant growth regulator with a dual mode of action that makes it a valuable tool for agricultural and horticultural applications. By inhibiting both gibberellin biosynthesis and abscisic acid catabolism, it not only controls plant stature but also enhances resilience to environmental stresses. Its potency requires careful and precise application, but when used correctly, it can significantly improve crop manageability, quality, and yield. Further research into its complex interactions with other plant hormonal pathways will continue to uncover new potential applications for this versatile molecule.

References

- 1. Uniconazole (Ref: XE 1019) [sitem.herts.ac.uk]

- 2. Uniconazole P | C15H18ClN3O | CID 6436639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Uniconazole - LKT Labs [lktlabs.com]

- 4. nbinno.com [nbinno.com]

- 5. Effect of Uniconazole Plant Growth Regulator In Agriculture [doraagri.com]

- 6. Frontiers | Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs [frontiersin.org]

- 7. Uniconazole - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. A plant growth retardant, uniconazole, is a potent inhibitor of ABA catabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 11. caymanchem.com [caymanchem.com]

- 12. Jiangsu Sword Agrochemicals Co., Ltd.--Uniconazole [swordchem.com]

- 13. Uniconazole | C15H18ClN3O | CID 6436604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Uniconazole [webbook.nist.gov]

- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 16. Uniconazole, a cytochrome P450 inhibitor, inhibits trans-zeatin biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Page loading... [guidechem.com]

- 18. hort [journals.ashs.org]

Uniconazole Enantiomers: A Deep Dive into Stereoisomerism and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Uniconazole (B1683454), a potent triazole-based plant growth regulator, exhibits significant stereoisomerism that profoundly influences its biological activity. This technical guide provides a comprehensive overview of the enantioselective properties of uniconazole, detailing its effects on target and non-target organisms, the underlying molecular mechanisms, and the experimental protocols for its analysis.

Stereoisomerism and Enantioselective Bioactivity

Uniconazole possesses a chiral center, resulting in two enantiomers: (S)-(+)-uniconazole and (R)-(-)-uniconazole. These stereoisomers, while chemically identical in terms of atomic composition and connectivity, exhibit marked differences in their three-dimensional arrangement, leading to distinct biological activities.

(S)-(+)-Uniconazole: The Bioactive Enantiomer for Plant Growth Regulation

The (S)-(+)-enantiomer is the primary contributor to uniconazole's plant growth-regulating effects. Its primary mode of action is the potent inhibition of gibberellin (GA) biosynthesis, a crucial hormone for plant stem elongation.[1] This inhibition leads to a dwarfing effect in plants, a desirable trait in many agricultural and horticultural applications to increase lodging resistance and improve yield.[2]

(R)-(-)-Uniconazole: Reduced Plant Activity and Increased Non-Target Toxicity

In contrast, the (R)-(-)-enantiomer displays significantly lower activity in retarding plant growth. However, studies have shown that this enantiomer can be more toxic to certain non-target organisms. For instance, (R)-(-)-uniconazole is 1.16 times more acutely toxic to zebrafish (Danio rerio) than the (S)-(+)-enantiomer.[3] Furthermore, the (R)-(-)-enantiomer is metabolized more rapidly in rat liver microsomes, with a half-life of 38.7 minutes compared to 74.5 minutes for the (S)-(+)-enantiomer.[4]

Quantitative Data on Enantioselective Activity

The differential activity of uniconazole enantiomers can be quantified through various bioassays and toxicological studies. The following tables summarize key quantitative data.

| Parameter | (S)-(+)-Uniconazole | (R)-(-)-Uniconazole | Reference(s) |

| Plant Growth Regulation | |||

| Inhibition of Gibberellin Biosynthesis | More Active | Less Active | [1] |

| Toxicology | |||

| Acute Toxicity to Zebrafish (LC50) | Less Toxic | 1.16x More Toxic | [3] |

| Metabolism in Rat Liver Microsomes (t1/2) | 74.5 min | 38.7 min | [4] |

Note: Specific IC50/EC50 values for enzyme inhibition and dose-response data for plant growth regulation by individual enantiomers are areas of ongoing research and are not yet comprehensively available in public literature.

Mechanism of Action: Targeting Cytochrome P450 Enzymes

Uniconazole enantiomers exert their biological effects by inhibiting cytochrome P450 monooxygenases (P450s), a large family of enzymes involved in various metabolic pathways.

Inhibition of Gibberellin Biosynthesis

The primary target for the plant growth regulating activity of (S)-(+)-uniconazole is GA 20-oxidase , a key P450 enzyme in the GA biosynthesis pathway. By binding to and inhibiting this enzyme, (S)-(+)-uniconazole blocks the conversion of GA precursors into bioactive GAs, leading to reduced stem elongation.[1]

Interaction with Brassinosteroid Biosynthesis

Uniconazole also affects the biosynthesis of brassinosteroids (BRs), another class of plant hormones crucial for growth and development. It has been observed that uniconazole can inhibit BR-induced tracheary element differentiation, an effect that cannot be reversed by the application of gibberellins (B7789140), suggesting a direct or indirect inhibition of BR biosynthesis or signaling.[5][6] While the enantioselectivity of this inhibition is not yet fully elucidated, it represents a secondary mode of action for uniconazole.

Inhibition of Abscisic Acid Catabolism

Uniconazole, particularly the (S)-(+)-enantiomer (referred to as uniconazole-P in some studies), is a potent inhibitor of abscisic acid (ABA) 8'-hydroxylase (CYP707A3) , a key enzyme in ABA catabolism.[7] The inhibition constant (Ki) for uniconazole-P on CYP707A3 has been reported to be 8.0 nM.[7] This inhibition leads to an increase in endogenous ABA levels, which can contribute to enhanced drought tolerance in plants.[7]

Signaling Pathways Affected by Uniconazole

The hormonal changes induced by uniconazole trigger a cascade of downstream signaling events, primarily involving the gibberellin and brassinosteroid signaling pathways and their crosstalk, as well as the Mitogen-Activated Protein Kinase (MAPK) signaling pathway .

Gibberellin and Brassinosteroid Signaling Crosstalk

Gibberellin and brassinosteroid signaling pathways are intricately linked. Key regulatory proteins in these pathways, such as DELLA proteins (negative regulators of GA signaling) and BZR1/BES1 (positive regulators of BR signaling), physically interact to co-regulate gene expression and plant growth. By inhibiting GA biosynthesis, (S)-(+)-uniconazole leads to the accumulation of DELLA proteins. These accumulated DELLAs can then interact with and inhibit the activity of BZR1/BES1, thereby modulating the BR signaling pathway. This crosstalk is a crucial aspect of how uniconazole fine-tunes plant architecture.

Crosstalk between Gibberellin and Brassinosteroid signaling pathways.

MAPK Signaling Pathway

Uniconazole treatment has been shown to affect the expression of genes involved in the MAPK signaling pathway.[8] MAPK cascades are crucial for transducing environmental and developmental signals into cellular responses. While the specific components of the MAPK pathway that are differentially affected by uniconazole enantiomers are still under investigation, it is clear that this pathway plays a role in mediating the plant's response to the hormonal changes induced by uniconazole.

General MAPK signaling pathway activated by uniconazole-induced stress.

Experimental Protocols

Chiral Separation of Uniconazole Enantiomers by HPLC

Objective: To separate and quantify the (S)-(+)- and (R)-(-)-enantiomers of uniconazole.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel OJ or similar cellulose-based column)

-

Uniconazole standard

-

n-Hexane (HPLC grade)

-

Ethanol (B145695) or 2-Propanol (HPLC grade)

-

Sample vials

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of n-hexane and an alcohol modifier (e.g., ethanol or 2-propanol). A common starting ratio is 90:10 (v/v) n-hexane:alcohol. The optimal ratio may need to be determined empirically to achieve baseline separation.

-

System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the detector.

-

Sample Preparation: Dissolve a known concentration of the uniconazole standard or sample in the mobile phase.

-

Injection: Inject a fixed volume of the sample (e.g., 10 µL) onto the column.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength of 220-230 nm.

-

Data Analysis: Identify the peaks corresponding to the two enantiomers based on their retention times. The elution order may vary depending on the specific chiral column used. Quantify the amount of each enantiomer by integrating the peak areas.

Workflow for chiral HPLC separation of uniconazole enantiomers.

Plant Bioassay: Arabidopsis Hypocotyl Elongation Assay

Objective: To assess the inhibitory effect of uniconazole enantiomers on plant growth.

Materials:

-

Arabidopsis thaliana seeds (wild-type)

-

Murashige and Skoog (MS) agar (B569324) plates

-

(S)-(+)-uniconazole and (R)-(-)-uniconazole

-

Sterile water

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization: Surface sterilize Arabidopsis seeds.

-

Plating: Sow the sterilized seeds on MS agar plates containing a range of concentrations of each uniconazole enantiomer (and a solvent control).

-

Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.

-

Germination and Growth: Transfer the plates to a growth chamber under a long-day photoperiod (e.g., 16h light/8h dark) at a constant temperature (e.g., 22°C).

-

Measurement: After a set period of growth (e.g., 7-10 days), measure the hypocotyl length of the seedlings using a ruler or image analysis software.

-

Data Analysis: Calculate the average hypocotyl length for each treatment group and compare it to the control to determine the dose-dependent inhibitory effect of each enantiomer.

Conclusion

The stereoisomerism of uniconazole is a critical factor determining its biological activity. The (S)-(+)-enantiomer is the potent plant growth regulator, primarily acting through the inhibition of gibberellin biosynthesis. In contrast, the (R)-(-)-enantiomer exhibits lower herbicidal activity but can have greater toxicity to non-target organisms. A thorough understanding of these enantioselective properties is essential for the development of more effective and environmentally safer agricultural products. Further research is needed to fully elucidate the enantioselective effects on brassinosteroid metabolism and downstream signaling pathways, which will provide a more complete picture of uniconazole's mode of action.

References

- 1. pnas.org [pnas.org]

- 2. Molecular mechanism for the interaction between gibberellin and brassinosteroid signaling pathways in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of signaling crosstalk between brassinosteroids and gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Mitogen-activated protein kinase signaling in plants under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mitogen-Activated Protein Kinase Cascade MKK3–MPK6 Is an Important Part of the Jasmonate Signal Transduction Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Mechanisms of signaling crosstalk between brassinosteroids and gibberellins - PMC [pmc.ncbi.nlm.nih.gov]

Uniconazole P: A Technical Guide to its Influence on Plant Hormone Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uniconazole (B1683454) P, a potent triazole-based plant growth regulator, exerts significant influence on plant development by primarily modulating key hormone signaling pathways. This technical guide provides an in-depth analysis of Uniconazole P's mechanism of action, focusing on its effects on gibberellin (GA) and abscisic acid (ABA) signaling. Quantitative data from various studies are summarized, detailed experimental protocols for analysis are provided, and the core signaling pathways are visualized to offer a comprehensive resource for researchers in plant science and agrichemical development.

Core Mechanism of Action: Interference with Hormone Biosynthesis and Catabolism

Uniconazole P's primary mode of action is the inhibition of gibberellin biosynthesis.[1][2][3][4] As a triazole compound, it specifically targets and inhibits cytochrome P450 monooxygenases, key enzymes in the GA biosynthetic pathway. This leads to a reduction in the levels of active GAs, which are crucial for stem elongation and other developmental processes. The result is a more compact plant phenotype with reduced height.[4][5]

Furthermore, Uniconazole P has a significant impact on abscisic acid (ABA) metabolism. It acts as a potent inhibitor of ABA catabolism, specifically targeting ABA 8'-hydroxylase, a key enzyme responsible for ABA degradation.[2] This inhibition leads to an accumulation of endogenous ABA, a hormone critically involved in stress responses, seed dormancy, and stomatal regulation.

While the effects on GA and ABA are most pronounced, studies have also indicated that Uniconazole P can influence the levels of other hormones such as auxins and cytokinins, suggesting a broader impact on the plant's hormonal balance.[4][6]

Quantitative Effects of Uniconazole P on Plant Phenotypes and Hormone Levels

The application of Uniconazole P results in measurable changes in plant morphology and endogenous hormone concentrations. The following tables summarize quantitative data from various studies.

Table 1: Effect of Uniconazole P on Plant Height

| Plant Species | Uniconazole P Concentration | Reduction in Plant Height (%) | Reference |

| Ophiopogon japonicus | 7.5 kg/hm ² | 10.02 | [4][5] |

| Ophiopogon japonicus | 30 kg/hm ² | 29.66 | [4][5] |

| Solanum lycopersicum (Tomato) | 2.5 mg·L⁻¹ | 17 | [7] |

| Solanum lycopersicum (Tomato) | 5 and 10 mg·L⁻¹ | 25 | [7] |

| Industrial/Pharmaceutical Maize | 1.0 mg/L | 25 | [8] |

Table 2: Effect of Uniconazole P on Endogenous Hormone Levels

| Plant Species | Hormone | Uniconazole P Treatment | Change in Hormone Level | Reference |

| Arabidopsis thaliana | Abscisic Acid (ABA) | Not specified | 2-fold increase | [2] |

| Satsuma mandarin | Abscisic Acid (ABA) | Not specified | 4-fold higher | [3] |

| Paeonia lactiflora | Abscisic Acid (ABA) | 40 mg·L⁻¹ | 67.58% increase | [9] |

| Paeonia lactiflora | Gibberellic Acid (GA3) | 40 mg·L⁻¹ | 73.0% decrease | [9] |

| Paeonia lactiflora | Indole-3-acetic acid (IAA) | 40 mg·L⁻¹ | 58.0% decrease | [9] |

| Paeonia lactiflora | trans-zeatin riboside (tZR) | 40 mg·L⁻¹ | 22.03% decrease | [9] |

| Hemp (Cannabis sativa L.) | Abscisic Acid (ABA) | Not specified | 2.2% increase (after 4 days of drought) | [10] |

| Hemp (Cannabis sativa L.) | Indole-3-acetic acid (IAA) | Not specified | 2.2 to 3.9-fold increase (under drought) | [10] |

| Hemp (Cannabis sativa L.) | Gibberellic Acid (GA3) | Not specified | 47.4% to 51.1% decrease (under drought) | [10] |

| Hemp (Cannabis sativa L.) | Zeatin (ZT) | Not specified | 33.2% to 74.1% increase (under drought) | [10] |

Experimental Protocols

Plant Growth and Treatment

-

Plant Material and Growth Conditions: Grow plants in a controlled environment (e.g., greenhouse or growth chamber) with specified conditions for temperature, humidity, and photoperiod (e.g., 23.9 ºC day/18.3 ºC night).[1] Use a suitable growth medium, such as a commercial soilless substrate.[1]

-

Uniconazole P Application: Prepare a stock solution of Uniconazole P and dilute to the desired concentrations (e.g., 2.5, 5, 8, 10 ppm).[1][7] Apply the solution as a foliar spray until runoff or as a soil drench.[1][11] Include a control group treated with a blank solution (e.g., water with the same surfactant if used).

-

Phenotypic Measurements:

-

Plant Height: Measure the height of the main stem from the soil surface to the apical meristem at regular intervals using a ruler.

-

Chlorophyll (B73375) Content: Measure chlorophyll content non-destructively using a SPAD meter or through destructive methods involving solvent extraction (e.g., 80% acetone) and spectrophotometric analysis at wavelengths of 645 nm and 663 nm.[12]

-

Hormone Quantification by HPLC-MS/MS

-

Sample Preparation:

-

Harvest plant tissue (e.g., leaves, stems) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

Extract hormones using a suitable solvent, such as 80% methanol, often with the addition of an antioxidant like butylated hydroxytoluene (BHT).[13]

-

Include an internal standard (e.g., deuterated ABA or GA) for accurate quantification.[13]

-

-

Purification:

-

Centrifuge the extract to pellet debris.

-

Purify the supernatant using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.[14]

-

-

HPLC-MS/MS Analysis:

-

Separate the hormones using a C18 reverse-phase HPLC column with a gradient elution program (e.g., acetonitrile (B52724) and water with 0.05% formic acid).[14][15]

-

Detect and quantify the hormones using a mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[14]

-

Gene Expression Analysis by qRT-PCR

-

RNA Extraction:

-

Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

-

Assess RNA quality and integrity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

-

Use appropriate reference genes (housekeeping genes) for normalization of gene expression data.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

Visualizing the Impact: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Uniconazole P and a typical experimental workflow.

Caption: Gibberellin signaling pathway and the inhibitory effect of Uniconazole P.

Caption: ABA signaling pathway and the inhibitory effect of Uniconazole P on its catabolism.

Caption: A general experimental workflow for studying the effects of Uniconazole P.

Conclusion

Uniconazole P is a powerful tool for manipulating plant growth and enhancing stress tolerance. Its well-defined inhibitory effects on gibberellin biosynthesis and abscisic acid catabolism provide a clear molecular basis for its physiological effects. This technical guide offers a foundational understanding for researchers and professionals, enabling further exploration of Uniconazole P's potential applications in agriculture and plant biotechnology. The provided data, protocols, and pathway visualizations serve as a valuable resource for designing and interpreting experiments aimed at elucidating the complex hormonal regulatory networks in plants.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. A plant growth retardant, uniconazole, is a potent inhibitor of ABA catabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Uniconazole-P on Abscission and Endogenous ABA, IAA, and GA-like Substances Levels of Satsuma Mandarin Fruitlet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs [frontiersin.org]

- 6. Uniconazole and Adaptability of Transplantations by Enhancing the Competition Tolerance in a High Sowing Density of Rapeseed Blanket Seedlings [mdpi.com]

- 7. hort [journals.ashs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Physiological and transcriptome analyses for assessing the effects of exogenous uniconazole on drought tolerance in hemp (Cannabis sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Procedure of total sugar content, proline, chlorophyll a, b, total, SOD, POD, H2O2 and APX [protocols.io]

- 13. Physicochemical Quantification of Abscisic Acid Levels in Plant Tissues with an Added Internal Standard by Ultra-Performance Liquid Chromatography [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Determination of gibberellic acid and abscisic acid in (Zea mays L.) (ICA-V305) seeds germinated using dynamic sonication assisted solvent extraction and maceration - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Docking of Uniconazole P with Cytochrome P450 Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular interactions between the triazole-containing plant growth retardant, Uniconazole P, and cytochrome P450 (CYP) enzymes. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes and pathways to facilitate a comprehensive understanding for researchers in drug discovery and development. While specific data on Uniconazole P's interaction with human CYP isoforms is limited in publicly available literature, this guide leverages detailed studies on plant CYPs and established methodologies in the field to provide a thorough technical overview.

Data Presentation

Quantitative data on the inhibitory activity of Uniconazole P against cytochrome P450 enzymes is primarily available for plant-based isoforms. The following table summarizes the key findings for the interaction of Uniconazole P with Arabidopsis thaliana CYP707A3, an abscisic acid 8'-hydroxylase.

Table 1: Quantitative Inhibition Data for Uniconazole P with Arabidopsis thaliana CYP707A3

| Parameter | Value | Enzyme | Comments |

| Ki | 8.0 nM | CYP707A3 | Uniconazole P acts as a strong competitive inhibitor.[1][2][3] |

| Inhibition Type | Competitive | CYP707A3 | The triazole moiety of Uniconazole P binds to the heme iron in the active site.[2] |

Data derived from in vitro assays using recombinant CYP707A3 microsomes expressed in insect cells.[1][2]

To provide a broader context for drug development professionals, the following table presents typical IC50 values for other triazole antifungal drugs against various human CYP isoforms. It is crucial to note that these values are not for Uniconazole P but offer a comparative perspective on the potential for CYP inhibition by triazole-containing compounds.

Table 2: Representative IC50 Values of Other Triazole Antifungals against Human CYP Isoforms

| Triazole Antifungal | CYP1A2 (µM) | CYP2C9 (µM) | CYP2C19 (µM) | CYP2D6 (µM) | CYP3A4 (µM) |

| Voriconazole | >100 | 2.79 - 8.4 | 5.1 - 8.7 | >100 | 0.66 - 2.90 |

| Fluconazole | >100 | 30.3 | 12.3 | >100 | >100 |

| Itraconazole | >10 | >10 | >10 | >10 | <1 |

| Miconazole | - | 2.0 | 0.33 | - | <1 |

These values are compiled from various in vitro studies and serve as a general reference.[4][5][6][7]

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay

This protocol is based on the methodology used to determine the inhibitory effect of Uniconazole P on CYP707A3 and is supplemented with standard practices for in vitro CYP inhibition assays.[1][2][5][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of Uniconazole P against a specific CYP isoform.

Materials:

-

Recombinant human or other species-specific CYP enzymes (e.g., microsomes from baculovirus-infected insect cells).

-

Uniconazole P stock solution (in a suitable solvent like DMSO).

-

NADPH regenerating system.

-

Potassium phosphate (B84403) buffer (pH 7.25-7.4).

-

CYP-specific probe substrate (e.g., (+)-ABA for CYP707A3).

-

Quenching solution (e.g., acetonitrile).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector.

Procedure:

-

Preparation of Reagents: Prepare all solutions and store them appropriately. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <1%) to avoid affecting enzyme activity.

-

Incubation Mixture Preparation: In a microcentrifuge tube or a 96-well plate, combine the potassium phosphate buffer, recombinant CYP microsomes, and varying concentrations of Uniconazole P.

-

Pre-incubation (for time-dependent inhibition): For assessing time-dependent inhibition, pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C before adding the substrate.

-

Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system and the specific probe substrate. For Ki determination, use multiple substrate concentrations around the Km value.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time that ensures linear product formation.

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

-

Product Quantification: Analyze the formation of the metabolite from the probe substrate using a validated HPLC method.

-

Data Analysis:

-

Calculate the percentage of inhibition for each Uniconazole P concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

For Ki determination, analyze the data using graphical methods like a Dixon plot (plotting 1/velocity against inhibitor concentration) or non-linear regression analysis of the enzyme kinetics data.[2]

-

Molecular Docking Protocol

This protocol outlines a general workflow for performing molecular docking of Uniconazole P with a CYP enzyme, based on common practices for docking triazole-containing compounds.[9][10][11]

Objective: To predict the binding mode and estimate the binding affinity of Uniconazole P within the active site of a CYP enzyme.

Software and Tools:

-

Molecular modeling software (e.g., AutoDock, CDOCKER module in Biovia Discovery Studio).

-

Protein Data Bank (PDB) for obtaining the crystal structure of the target CYP enzyme.

-

Ligand preparation software (e.g., ChemDraw, Avogadro).

-

Force field for energy minimization (e.g., CHARMm).[9]

Procedure:

-

Protein Preparation:

-

Download the 3D crystal structure of the target CYP enzyme from the PDB.

-

Prepare the protein by removing water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Draw the 2D structure of Uniconazole P and convert it to a 3D structure.

-

Perform geometry optimization and energy minimization of the ligand using a suitable force field.

-

-

Active Site Definition:

-

Identify the active site of the CYP enzyme, which typically contains the heme group.

-

Define a grid box or a sphere around the active site to encompass the binding pocket.

-

-

Docking Simulation:

-

Set the docking parameters, including the number of docking runs, the search algorithm, and the scoring function.

-

Run the docking simulation to generate multiple binding poses of Uniconazole P in the enzyme's active site.

-

-

Pose Analysis and Scoring:

-

Analyze the generated docking poses based on their predicted binding energies and clustering.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the best-ranked pose to examine the interactions between Uniconazole P and the amino acid residues in the active site, paying close attention to the coordination of the triazole nitrogen with the heme iron.

-

-

Validation (Optional but Recommended):

-

If a co-crystallized ligand is available for the target protein, perform re-docking of the native ligand to validate the docking protocol. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose indicates a reliable protocol.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the interaction of Uniconazole P with CYP enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. A plant growth retardant, uniconazole, is a potent inhibitor of ABA catabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive In Vitro Analysis of Voriconazole Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Structure-Activity Relationship of Triazole-Based Plant Growth Retardants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of triazole-based plant growth retardants. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of new and more effective plant growth regulators. This document details the core chemical structures, their mechanism of action, and the impact of various structural modifications on their biological activity. Furthermore, it provides detailed experimental protocols for key assays and visual representations of critical biological pathways and experimental workflows.

Introduction

Triazole compounds represent a significant class of plant growth retardants (PGRs) widely utilized in agriculture and horticulture to manage plant height, improve crop yield, and enhance stress tolerance.[1] Prominent examples include paclobutrazol (B33190) and uniconazole, which are known for their potent inhibitory effects on plant growth.[1] The primary mechanism of action for these compounds is the inhibition of gibberellin (GA) biosynthesis, a crucial plant hormone responsible for stem elongation and other developmental processes.[2] Beyond their growth-regulating properties, many triazole derivatives also exhibit fungicidal activity by inhibiting ergosterol (B1671047) biosynthesis in fungi.[1] Understanding the relationship between the chemical structure of these triazoles and their biological activity is paramount for the rational design of novel PGRs with improved efficacy and selectivity.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The growth-retardant effect of triazoles stems from their ability to block specific steps in the gibberellin biosynthesis pathway.[2] Specifically, they inhibit the P450-dependent monooxygenases, particularly ent-kaurene (B36324) oxidase, which catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid.[2][3] This inhibition leads to a deficiency in active gibberellins, resulting in reduced cell elongation and consequently, a dwarfing effect on the plant.

Below is a diagram illustrating the key steps in the gibberellin biosynthesis pathway and the point of inhibition by triazole compounds.

Caption: Gibberellin biosynthesis pathway and the site of inhibition by triazole plant growth retardants.

Structure-Activity Relationship (SAR)

The biological activity of triazole-based plant growth retardants is intrinsically linked to their molecular structure. Key structural features that govern their efficacy include the triazole ring, a halogenated phenyl group, and a variable side chain.

Core Structural Requirements

The fundamental pharmacophore for this class of compounds consists of:

-

A 1,2,4-triazole (B32235) ring: This heterocyclic moiety is essential for binding to the heme iron of the cytochrome P450 enzyme.

-

A p-chlorophenyl group: The presence and position of the halogen on the phenyl ring significantly influence activity.

-

A carbon side chain: Variations in the length, branching, and functional groups of this chain modulate the potency and selectivity of the compound.

Quantitative SAR Data

The following table summarizes the quantitative structure-activity relationship data for a series of 1-((1,3-dioxolan-4-yl)methyl)-1H-1,2,4-triazole derivatives tested on cucumber seedlings. The data illustrates the impact of different substituents on the growth-regulating activity.

| Compound | Concentration (mg/L) | Above-Ground Part Length (cm) | Change from Control (%) | Wet Biomass (g) | Change from Control (%) | Dry Biomass (g) | Change from Control (%) |

| Control (Water) | - | 4.01 | 0 | 0.40 | 0 | - | - |

| 2c | 0.001 | 2.65 | -33.9 | 0.36 | -10.0 | - | - |

| 3c | 0.1 | 3.61 | -10.0 | 0.32 | -20.0 | - | - |

| 3c | 1.0 | 5.67 | 41.4 | 0.38 | -5.0 | - | - |

| 3c | 10.0 | 3.44 | -14.2 | 0.51 | 27.5 | - | - |

Data adapted from a study on substituted 1-((1,3-dioxolan-4-yl)methyl)-1H-1,2,4-triazoles.

The data indicates that the growth-regulating effect is concentration-dependent. For instance, compound 2c at a very low concentration of 0.001 mg/L showed a significant reduction in the length of the above-ground part of cucumber seedlings. In contrast, compound 3c exhibited a more complex dose-response relationship, with lower concentrations causing slight inhibition and a higher concentration of 10.0 mg/L leading to an increase in wet biomass.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of triazole-based plant growth retardants.

Plant Growth Inhibition Assay (Rice Seedling Model)

This protocol describes a method for assessing the plant growth-retardant activity of chemical compounds using rice seedlings.

Materials:

-

Rice seeds (Oryza sativa)

-

Test compounds dissolved in an appropriate solvent (e.g., DMSO)

-

Growth medium (e.g., 1/2 MS medium)

-

Petri dishes or multi-well plates

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization and Germination:

-

Surface sterilize rice seeds by rinsing with 70% ethanol (B145695) for 1 minute, followed by soaking in a 2.5% sodium hypochlorite (B82951) solution for 30 minutes.

-

Rinse the seeds thoroughly with sterile distilled water (3-5 times).

-

Germinate the seeds on sterile, moist filter paper in the dark at 28°C for 2-3 days.

-

-

Preparation of Test Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare a series of dilutions of the test compound in the growth medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects seedling growth (typically ≤ 0.1%).

-

Include a solvent control (growth medium with the same concentration of solvent as the test solutions) and a negative control (growth medium only).

-

-

Treatment Application:

-

Transfer uniformly germinated seedlings to Petri dishes or wells of a multi-well plate containing the prepared test solutions.

-

Ensure the roots are submerged in the solution.

-

-

Incubation:

-

Incubate the seedlings in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 28°C).

-

-

Data Collection and Analysis:

-

After a specified period (e.g., 7-14 days), carefully remove the seedlings.

-

Measure the shoot length and root length of each seedling.

-

Calculate the percent inhibition of shoot and root growth for each treatment relative to the solvent control using the following formula: % Inhibition = [(Length of Control - Length of Treatment) / Length of Control] * 100

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of growth) for each active compound.

-

Gibberellin Biosynthesis Inhibition Assay (Cell-Free System)

This protocol outlines a method to directly measure the inhibitory effect of triazole compounds on the enzymatic activity of ent-kaurene oxidase in a cell-free system.

Materials:

-

Endosperm from immature pumpkin (Cucurbita maxima) seeds (a rich source of gibberellin biosynthesis enzymes)

-

Extraction buffer (e.g., phosphate (B84403) buffer with sucrose, DTT, and PVPP)

-

[14C]-ent-kaurene (substrate)

-

Test compounds dissolved in a suitable solvent

-

Microsomal enzyme preparation

-

NADPH

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Microsomal Fraction:

-

Homogenize the pumpkin endosperm in cold extraction buffer.

-

Centrifuge the homogenate at a low speed to remove cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Enzyme Assay:

-

Set up reaction mixtures containing the microsomal enzyme preparation, NADPH, and various concentrations of the test compound.

-

Include appropriate controls (no inhibitor, solvent control).

-

Initiate the reaction by adding the [14C]-ent-kaurene substrate.

-

Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a specific duration.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding a solvent (e.g., ethyl acetate).

-

Extract the radioactive products from the aqueous phase.

-

Separate the substrate and products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Quantification and Data Analysis:

-

Quantify the amount of radioactive product (ent-kaurenoic acid) formed using a scintillation counter.

-